4,4-difluoro-octahydro-1H-isoindole
Overview
Description
4,4-difluoro-octahydro-1H-isoindole is a chemical compound that belongs to the isoindoline family. It has a molecular formula of C8H13F2N and a molecular weight of 161.19 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2N.ClH/c9-8(10)3-1-2-6-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H . This indicates the presence of a nitrogen atom, two fluorine atoms, and eight carbon atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 161.19 g/mol . The compound is likely to be a powder at room temperature .Scientific Research Applications
Structural Characteristics and Synthetic Applications
Structural Insights : The structural analysis of derivatives of octahydro-1H-isoindole, such as benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate, reveals non-planar configurations with specific torsion angles, indicating the complexity and versatility of these compounds in chemical synthesis (Zhenhua Shang et al., 2012).
Synthesis of Fluorinated Derivatives : Fluorinated derivatives of isoindole, such as 4,7-difluoro-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione, have been synthesized and shown to inhibit tubulin polymerization, comparable to known inhibitors like rhizoxin and colchicine, highlighting their potential in medicinal chemistry (T. Yanagawa et al., 2006).
Wagner–Meerwein Rearrangement : Studies on octahydro-2,6a-epoxyoxireno[e]isoindole series have shown that Wagner–Meerwein skeletal rearrangement yields complex cyclopenta[c]pyridines, demonstrating the reactivity and transformation capabilities of these compounds under specific conditions (V. Zaytsev et al., 2016).
Palladium-Catalyzed Hydride Reduction : The palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles to 4,5,6,7-tetrahydro-2H-isoindoles demonstrates a method for achieving partial reduction of isoindolines, offering a pathway to synthesize tetrahydro-2H-isoindoles with potential applications in hydrogen storage and material science (Duen-Ren Hou et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-1-2-6-4-11-5-7(6)8/h6-7,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPTWXGZCVQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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